ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based derivative with a furan-substituted heterocyclic core, an acetamido linker, and an ethyl benzoate ester group. This compound has been studied for its anti-exudative activity, demonstrating 43% inflammation inhibition in a formalin-induced rat paw edema model at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Its structure combines a 1,2,4-triazole ring (known for diverse pharmacological properties) with a furan moiety, which enhances bioavailability and target interaction .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-2-25-16(24)11-6-3-4-7-12(11)19-14(23)10-27-17-21-20-15(22(17)18)13-8-5-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYXNFFJROJUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Ester Group: The ester group can be formed through an esterification reaction, where the carboxylic acid derivative reacts with ethanol in the presence of an acid catalyst.
Final Coupling Reaction: The final step involves coupling the triazole and furan intermediates with the ester derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines and alcohols, and reactions are typically carried out under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the triazole ring.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. Ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has been studied for its efficacy against various bacterial and fungal strains. The presence of the furan and triazole moieties contributes to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. For instance, studies involving triazole derivatives have demonstrated their potential as inhibitors of enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and diabetes mellitus type 2, respectively. The inhibition of these enzymes suggests that this compound could be explored for therapeutic applications in treating these diseases.
Therapeutic Potential
Given its biological activities, this compound holds potential for various therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial Agents | Effective against bacterial and fungal infections |
| Neurological Disorders | Possible treatment for Alzheimer’s disease |
| Diabetes Management | Inhibition of alpha-glucosidase may aid in diabetes control |
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study published in Chemistry & Biology Interface demonstrated that triazole derivatives exhibited significant antimicrobial activity against strains like Bacillus subtilis and Aspergillus niger, suggesting a pathway for developing new antibiotics based on this scaffold .
- Enzyme Inhibition Research : Research on sulfonamide derivatives indicated their effectiveness as acetylcholinesterase inhibitors, supporting further exploration into compounds like this compound for neurological applications .
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and triazole rings play a crucial role in its binding affinity and specificity, while the ester group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Structural Features
The compound’s structure includes:
- Acetamido linker : A sulfanyl-acetamido bridge connects the triazole to the benzoate ester, providing conformational flexibility.
- Benzoate ester : Ethyl esterification improves lipophilicity and membrane permeability compared to carboxylic acid analogs .
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
Modifications at the 4- and 5-positions of the triazole significantly alter activity:
- 4-Benzyl substitution (2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide): The benzyl group improves hydrophobic interactions but lowers solubility, limiting in vivo applicability .
Modifications in the Acetamido Linker
- Extended alkyl chains : Derivatives like 2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-fluorophenyl)acetamide exhibit improved anticancer activity but reduced anti-exudative effects due to increased steric hindrance .
- Aromatic substitutions: N-(3-(trifluoromethyl)phenyl) analogs show enhanced A2A adenosine receptor antagonism but higher cytotoxicity .
Ester Group Variations
- Methyl vs. ethyl esters : Methyl 4-[...]benzoate derivatives (e.g., ) exhibit lower logP values (2.1 vs. 2.8 for ethyl), reducing tissue penetration but improving renal clearance .
Pharmacological Activities
Key Research Findings
- Anti-inflammatory superiority : The furan-2-yl group in the target compound outperforms chlorophenyl and benzyl analogs in reducing edema, likely due to optimal hydrophobicity and hydrogen-bonding capacity .
- Structural stability : Crystallographic data (e.g., ) confirm planar triazole-furan systems, facilitating protein binding.
- Metabolic limitations : Ethyl esters show prolonged half-lives (~4.2 hours in rats) compared to methyl analogs (~2.1 hours) but require higher doses for efficacy .
Biological Activity
Ethyl 2-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
With a molecular weight of approximately 386.4 g/mol, it features a triazole ring that is known for its biological activity, particularly in antifungal and anticancer applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. This compound has been evaluated for its effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast and lung cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. This compound has shown promising results against:
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular metabolism in target organisms. The presence of the triazole ring is crucial for these interactions, as it can form hydrogen bonds with key enzymes involved in DNA replication and repair processes.
Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its significant reduction in spheroid viability at concentrations as low as 10 µM .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against a panel of bacterial strains. The results indicated that it exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against E. coli and 15 µg/mL against S. aureus, showcasing its potential utility in treating infections caused by resistant strains .
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Line | Cytotoxicity | 10 |
| Anticancer | Lung Cancer Cell Line | Apoptosis Induction | 10 |
| Antimicrobial | Staphylococcus aureus | Inhibition | 15 |
| Antimicrobial | Escherichia coli | Inhibition | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
